Purmorphamine

Descripción general

Descripción

Purmorphamine is a small-molecule agonist developed for the protein Smoothened . It is a key part of the hedgehog signaling pathway, which is involved in bone growth, cardiovascular regeneration, and brain development . It has been shown to induce osteogenesis in bone tissue and influence growth and differentiation of neurons in the brain .

Synthesis Analysis

Purmorphamine is a semi-synthetic compound that exhibits potent Smo-shh agonistic activity . It possesses various pharmacological properties, including antioxidant, anti-inflammatory, anti-apoptotic, and neuromodulatory effects .

Molecular Structure Analysis

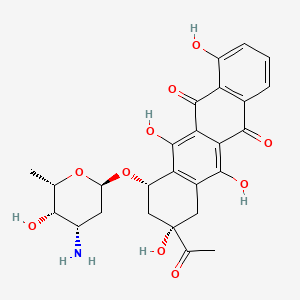

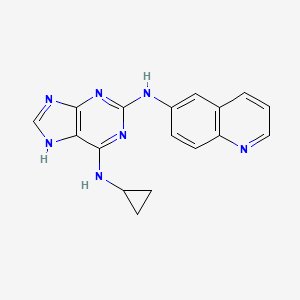

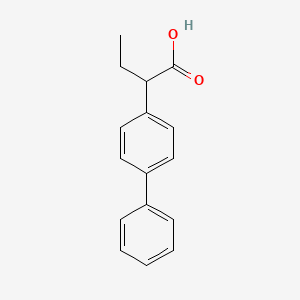

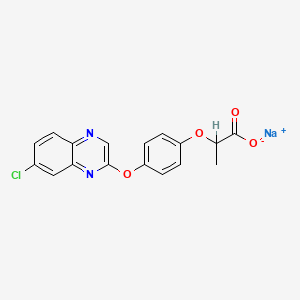

The molecular formula of Purmorphamine is C31H32N6O2 . It has a molecular weight of 520.62 .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Neuroprotection and Neuroregeneration

Purmorphamine has shown promise as a neuroprotectant in models of hypoxic-ischemic brain injury in neonatal mice . It appears to attenuate neuro-inflammation and synaptic impairments, potentially offering therapeutic benefits for conditions like stroke and neurodegenerative diseases . By activating the Sonic Hedgehog (Shh) signaling pathway, it may help in the recovery of neural tissue and improve neurobehavioral outcomes.

Multiple Sclerosis Treatment

In experimental models of Multiple Sclerosis (MS) , Purmorphamine has been found to promote neurogenesis and restore behavioral and neurochemical deficits . Its pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects, make it a candidate for mitigating the demyelination of nerve fibers and aiding in motor neuron repair.

Tissue Regeneration

Purmorphamine activates the Hedgehog pathway, which is crucial for embryonic patterning and tissue regeneration . Its role in postembryonic tissue repair and stem cell regulation positions it as a potential agent for regenerative medicine, particularly in healing wounds and repairing tissues.

Stem Cell Research

In stem cell biology, Purmorphamine is used to promote differentiation of various cell types, including osteoblasts from mesenchymal cells and motor neurons from pluripotent stem cells . It acts by binding to and activating the Smoothened receptor, which is part of the Hedgehog signaling pathway.

Cancer Treatment

The Hedgehog signaling pathway, modulated by Purmorphamine, plays a role in cancer growth . While Purmorphamine is primarily an activator of this pathway, understanding its mechanism can contribute to the development of targeted therapies for Hh pathway-dependent cancers.

Embryonic Development

Purmorphamine’s activation of the Hedgehog pathway is significant in controlling multicellular embryonic development . It influences cell maturation, differentiation, and tissue organization, making it a valuable tool for studying developmental processes.

Bone Tissue Regeneration

Purmorphamine has been identified as an osteoinductive molecule, promoting the differentiation of progenitor cells into osteoblasts . It is particularly useful in bone tissue engineering, where it can enhance bone regeneration and healing.

Osteogenic Differentiation

In dynamic culture systems, Purmorphamine affects the osteogenic differentiation program of human mesenchymal stem cells . It upregulates transcription factors and proteins involved in bone formation, suggesting its utility in developing treatments for bone defects.

Mecanismo De Acción

Target of Action

Purmorphamine primarily targets the Smoothened (Smo) receptor , a critical component of the Hedgehog (Hh) signaling pathway . The Smo receptor plays a significant role in embryonic patterning, tissue regeneration, stem cell renewal, and cancer growth .

Mode of Action

Purmorphamine activates the Hedgehog pathway by directly binding to and activating the Smo receptor . This activation of Smo promotes the expression of Hh target genes by the Gli family of transcription factors .

Biochemical Pathways

The activation of the Smo receptor by Purmorphamine leads to the upregulation of the Sonic Hedgehog (Shh) signaling pathway . This pathway is a key component in embryonic development and adult stem cell function . After secretion, Shh binds to its receptor Ptch1, which suppresses the Smo receptor. Subsequently, this allows Gli-1/2 to enter the nucleus and initiate the expressions of target genes .

Result of Action

Purmorphamine has been shown to induce osteogenesis in bone tissue and influence the growth and differentiation of neurons in the brain . It also exerts neuroprotective effects in acute experimental ischemic stroke . In an experimental model of Multiple Sclerosis, Purmorphamine was found to mitigate neurobehavioral impairments and restore cellular and neurotransmitter abnormalities .

Action Environment

The action of Purmorphamine can be influenced by various environmental factors. For instance, in a hypoxic-ischemic (HI) brain injury model in neonatal mice, Purmorphamine was shown to attenuate acute brain injury, suppress neuro-inflammation and oxidative stress . .

Safety and Hazards

Direcciones Futuras

Purmorphamine has been reported to guard the neurons of the hippocampus from hydrogen peroxide-mediated oxidative stress . When administered intravenously, it exhibited restoration of neurobiological deficits and neuroprotective action in mice after stroke . This suggests that Purmorphamine may have potential therapeutic applications in the treatment of neurodegenerative diseases .

Propiedades

IUPAC Name |

9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBHCRQFSFYWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415293 | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Purmorphamine | |

CAS RN |

483367-10-8 | |

| Record name | Purmorphamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purmorphamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purmorphamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURMORPHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Purmorphamine's primary mechanism of action?

A: Purmorphamine acts as a small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Purmorphamine binding to Smo influence the Hh pathway?

A: By binding to Smo, Purmorphamine activates the pathway, ultimately leading to the activation and nuclear translocation of Gli transcription factors, particularly Gli1 and Gli2. [, , , , , , ] These transcription factors regulate the expression of various genes involved in cell proliferation, differentiation, and tissue development. [, , , , , , , , , ]

Q3: What are the downstream effects of Purmorphamine-mediated Hh pathway activation?

A3: The specific downstream effects depend on the cell type and context. Research suggests that Purmorphamine can influence:

- Osteogenesis: Promoting osteoblast differentiation and matrix mineralization in mesenchymal stem cells, contributing to bone formation and regeneration. [, , , , , ]

- Neuroprotection: Protecting dopaminergic neurons, attenuating neuroinflammation, and improving motor function in Parkinson's disease models. []

- Neural Stem Cell Fate: Promoting neural stem cell proliferation, influencing their differentiation into various neuronal subtypes (e.g., motor neurons), and impacting synaptic plasticity. [, , , , , ]

- Other Effects: Modulating fibroblast-like synoviocyte activity in rheumatoid arthritis, impacting pulmonary vascular development, and influencing cell fate decisions in various other contexts. [, , , ]

Q4: What is the molecular formula and weight of Purmorphamine?

A4: The molecular formula of Purmorphamine is C19H20N4O, and its molecular weight is 320.39 g/mol.

Q5: Is spectroscopic data available for Purmorphamine?

A5: While the provided research excerpts do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound's supplier documentation.

Q6: Has Purmorphamine's performance been evaluated in different biological systems?

A: Yes, Purmorphamine has been studied in various in vitro and in vivo models, including cell cultures of different origins (e.g., mesenchymal stem cells, microglia, neural stem cells) and animal models of diseases such as Parkinson's disease, rheumatoid arthritis, and ischemic stroke. [, , , , , , ]

Q7: Does Purmorphamine exhibit any catalytic properties?

A: No, Purmorphamine primarily functions as a receptor agonist rather than a catalyst. Its role is to bind to and activate the Smo receptor, initiating a signaling cascade, not to directly catalyze chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have computational methods been used to study Purmorphamine?

A: One study mentioned using virtual ligand-based screening to identify Purmorphamine analogs with potential osteoinductive properties. [] This suggests that computational chemistry techniques, such as molecular docking and virtual screening, can be valuable for exploring Purmorphamine's interactions and identifying novel derivatives.

Q9: How do structural modifications to Purmorphamine influence its activity?

A: While specific SAR studies were not detailed in the provided research, one study identified Purmorphamine analogs with varying effects on osteogenic differentiation. [] This highlights the potential of modifying Purmorphamine's structure to fine-tune its activity, potency, and selectivity for specific therapeutic applications.

Q10: Is there information about SHE regulations specific to Purmorphamine?

A10: The provided research focuses on the compound's scientific aspects. Information regarding specific SHE regulations and guidelines would need to be obtained from relevant regulatory bodies and safety data sheets.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Purmorphamine?

A11: Detailed ADME data was not presented in the provided research excerpts. Further investigation is needed to understand the compound's pharmacokinetic properties comprehensively.

Q12: What in vitro assays have been used to study Purmorphamine's effects?

A: Researchers have employed various in vitro assays, including cell proliferation assays (MTT, CCK8), cell cycle analysis, migration assays (Transwell), immunocytochemistry, RT-qPCR, Western blotting, and alkaline phosphatase activity assays. [, , , , , , , , , , , , ] These assays help assess Purmorphamine's impact on cell viability, differentiation, gene and protein expression, and specific cellular functions.

Q13: Which animal models have been used to investigate Purmorphamine's therapeutic potential?

A13: Research has utilized animal models of:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)